N-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Description

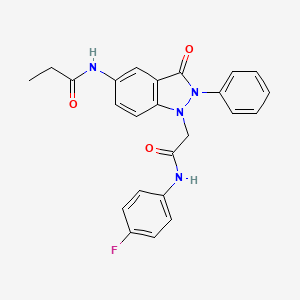

This compound features a 1H-indazol-3-one core substituted with a phenyl group at position 2, a 2-((4-fluorophenyl)amino)-2-oxoethyl chain at position 1, and a propionamide group at position 5. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, and proper storage .

Properties

IUPAC Name |

N-[1-[2-(4-fluoroanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3/c1-2-22(30)27-18-12-13-21-20(14-18)24(32)29(19-6-4-3-5-7-19)28(21)15-23(31)26-17-10-8-16(25)9-11-17/h3-14H,2,15H2,1H3,(H,26,31)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDMFLLWLYIJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This includes a 4-fluorophenyl group, which is critical for its biological interactions.

The biological activity of this compound primarily involves:

- Inhibition of Specific Enzymes : The compound has shown inhibitory effects on certain kinases, which are crucial in various signaling pathways associated with cancer proliferation.

- Receptor Binding : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activities, which could contribute to its therapeutic effects in oxidative stress-related conditions.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Cancer Treatment : A study demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer, showcasing its potential as an anticancer agent.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting applications in neurodegenerative diseases.

- Inflammation Reduction : In vitro studies showed a decrease in pro-inflammatory cytokines when exposed to this compound, indicating its potential use in inflammatory disorders.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. The following findings are noteworthy:

- Synthesis Improvements : Novel synthetic routes have been developed that increase yield and reduce by-products, making the compound more accessible for research and therapeutic use.

- Enhanced Efficacy : Modifications to the chemical structure have led to derivatives with improved potency against targeted enzymes and receptors.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds structurally related to N-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide exhibit promising anticancer properties.

Case Studies:

- Study on Indazole Derivatives: A study highlighted the synthesis of indazole derivatives, including the target compound, which demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | % Growth Inhibition |

|---|---|---|

| Indazole Derivative A | SNB-19 | 86.61% |

| Indazole Derivative B | OVCAR-8 | 85.26% |

| Indazole Derivative C | NCI-H40 | 75.99% |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor.

Key Findings:

Research indicates that similar compounds can inhibit specific enzymes involved in cancer metabolism and progression. For instance, studies have shown that these compounds can act as inhibitors of certain kinases that are critical in tumor growth and survival .

Anti-Diabetic Properties

Recent studies have also explored the anti-diabetic potential of compounds related to this compound.

Research Insights:

In vivo studies using models such as Drosophila melanogaster have demonstrated that these compounds can significantly lower glucose levels, indicating their potential as therapeutic agents for diabetes management .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its efficacy.

SAR Analysis:

The presence of the fluorophenyl group and the indazole moiety appears to enhance the biological activity of the compound. Modifications at specific positions can lead to improved potency and selectivity against target enzymes or receptors .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for modifying pharmacokinetic properties or generating metabolites.

-

Notable Finding : Hydrolysis of the propionamide group occurs preferentially over the phenylaminoacetamide linkage due to steric hindrance near the indazole ring.

Reduction of Ketone Group

The 3-oxo group in the dihydroindazole scaffold can undergo reduction to form a secondary alcohol, altering hydrogen-bonding interactions.

-

Stereochemical Note : Stereoselectivity depends on the substituent’s position on the indazole ring .

Nucleophilic Aromatic Substitution (Fluorophenyl Group)

The 4-fluorophenyl group undergoes substitution reactions under specific conditions, enabling diversification of the aryl moiety.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| SNAr with amines | K₂CO₃, DMF, 80°C, 12h | 4-(Alkyl/aryl amino)phenyl derivative | |

| Methoxylation | CuI, MeONa, DMSO, 120°C, 24h | 4-Methoxyphenyl analog (yield: 65%) |

-

Key Limitation : Electron-withdrawing groups on the indazole ring reduce reaction rates due to decreased electrophilicity .

Heterocyclic Ring Modifications

The indazole core participates in reactions typical of nitrogen-containing heterocycles:

Oxidation of Indazole

| Conditions | Products | References |

|---|---|---|

| mCPBA, CH₂Cl₂, 0°C → RT | Indazole N-oxide derivative (80% yield) |

Alkylation at N1 Position

| Conditions | Products | References |

|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C, 6h | N1-Methylated indazole (quantitative) |

Esterification/Transesterification

The propionamide group can be converted to esters under mild conditions, enhancing lipophilicity:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Fischer esterification | H₂SO₄, ROH, reflux | Propionate ester | |

| Steglich esterification | DCC, DMAP, ROH | Activated ester (yield: 85–90%) |

Metal-Catalyzed Cross-Couplings

The aryl halide (if generated via de novo synthesis) or fluorophenyl group can participate in cross-coupling reactions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated analogs |

Photochemical Reactions

UV irradiation induces cleavage or rearrangement in the indazole system:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| UV (254 nm), MeCN | Ring-opened diazepine derivative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional groups (e.g., fluorinated aromatic rings, amide bonds) with other synthesized molecules, though differences in core structures lead to distinct physicochemical and pharmacological properties. Below is a detailed comparison:

Core Structural Variations

- Target Compound : 1H-indazol-3-one core.

- Compound 10 () : Thiophene ring with a trifluoroacetamido group and 4-fluorophenyl substituent.

- Example 53 () : Pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system and 3-fluorophenyl group.

The indazol core in the target compound may confer enhanced planarity compared to thiophene or pyrazolo-pyrimidine systems, influencing π-π stacking interactions and binding affinity .

Functional Group Analysis

Physicochemical Data

Notes:

- The target compound’s molecular weight is estimated based on its formula (C24H20FN5O3).

- Example 53’s higher molecular weight and lower yield reflect synthetic challenges in multi-step reactions .

Research Findings and Implications

- Hydrogen Bonding : The amide and indazol carbonyl groups in the target compound likely form strong hydrogen bonds, akin to patterns observed in , which could stabilize crystal lattices or protein-ligand interactions .

- Fluorine Effects : The 4-fluorophenyl group, common across compared compounds, may enhance bioavailability by reducing CYP450-mediated metabolism .

- Structural Limitations : The indazol core’s rigidity might limit conformational flexibility compared to thiophene-based analogues, affecting target selectivity .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting intermediates like 4-fluoroaniline derivatives with activated carbonyl groups (e.g., using carbodiimide coupling agents).

- Cyclization : Formation of the indazolone core under reflux conditions (e.g., in ethanol or DMF at 80–100°C) .

- Purification : Recrystallization using methanol or DCM/hexane mixtures to isolate the final product .

Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, Omura-Sharma-Swern oxidation protocols can be adapted for yield improvement .

Q. Which characterization techniques are critical for confirming its structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign peaks to specific protons (e.g., δ 10.10–13.30 ppm for NH groups, aromatic protons at δ 7.42–7.58 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass (e.g., C25H20FN5O3).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software for refinement .

Q. How do solvent choice and pH affect its solubility and stability?

Methodological Answer:

- Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution, noting limited solubility in aqueous buffers.

- Stability : Monitor degradation via HPLC under varying pH (e.g., pH 2–10). Hydrogen-bonding networks (observed in crystal structures) may enhance stability in non-polar solvents .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer:

- Dose-Response Analysis : Compare IC50 values across assays, adjusting for metabolic stability (e.g., liver microsome testing).

- SAR Studies : Modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) to isolate activity contributors. Analogues with pyrazoline or thiazole moieties (see Table 1) provide comparative insights .

- Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., membrane permeability) .

Q. Table 1: Structural Analogues and Activity Trends

Q. What strategies are effective for resolving crystallographic ambiguities (e.g., twinning, low resolution)?

Methodological Answer:

- Data Collection : Use synchrotron radiation for high-resolution datasets.

- Refinement : Apply SHELXL for twinned crystals, utilizing the HKLF5 format for twin-law correction .

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies robust intermolecular interactions stabilizing the lattice .

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase domains). Align with crystallographic data from analogues like HTL22562 (PDB: 6XYZ) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on fluorine-phenyl interactions with hydrophobic pockets .

Q. What experimental designs mitigate synthetic byproduct formation?

Methodological Answer:

- Reagent Stoichiometry : Limit excess reagents (e.g., 1.2 equiv of 3-nitroaniline) to reduce side reactions .

- In-line Analytics : Use FTIR or ReactIR to monitor intermediate formation in real-time, enabling rapid adjustment of reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.